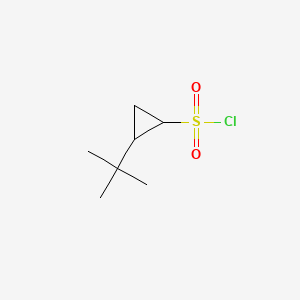
2-Tert-butylcyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylcyclopropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a cyclopropane ring substituted with a tert-butyl group and a sulfonyl chloride group, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tert-butylcyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of tert-butylcyclopropane with chlorosulfonic acid. The reaction typically takes place under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride is frequently used for reduction reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
2-Tert-butylcyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-tert-butylcyclopropane-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl chloride: An organochloride with a similar tert-butyl group but lacking the sulfonyl chloride functionality.
Cyclopropane-1-sulfonyl chloride: A compound with a cyclopropane ring and a sulfonyl chloride group but without the tert-butyl substitution.
Uniqueness
2-Tert-butylcyclopropane-1-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C7H13ClO2S |
|---|---|
Peso molecular |
196.70 g/mol |
Nombre IUPAC |
2-tert-butylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-7(2,3)5-4-6(5)11(8,9)10/h5-6H,4H2,1-3H3 |
Clave InChI |
FRIBWIBGKZCOQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


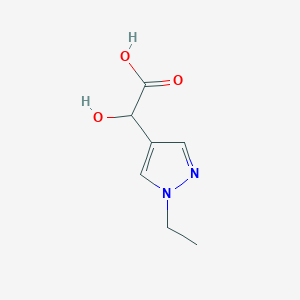
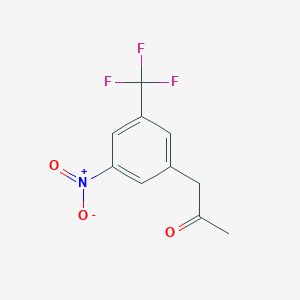



![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
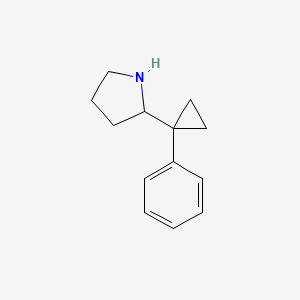
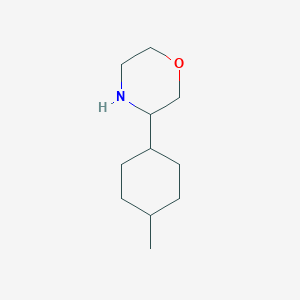
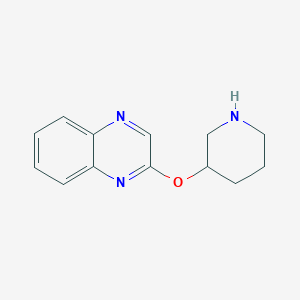
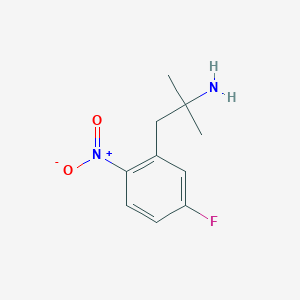
![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
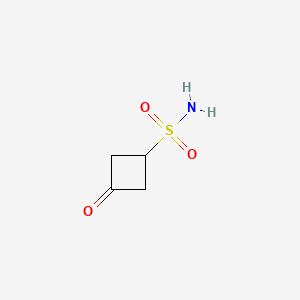
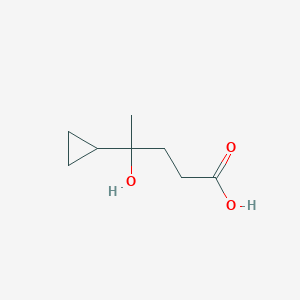
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
